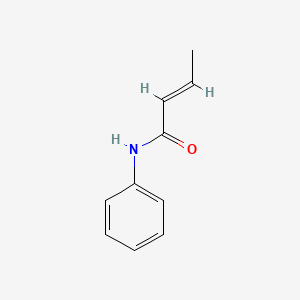

N-phenylbut-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

1733-40-0 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(E)-N-phenylbut-2-enamide |

InChI |

InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |

InChI Key |

BZSYYMAHNJHZCB-QHHAFSJGSA-N |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Contextual Significance of Enamides in Contemporary Organic Chemistry

Enamides are considered stable, masked surrogates of enamines. The presence of the N-acyl group tempers the high reactivity typically associated with enamines, making enamides easier to handle and purify while still retaining sufficient nucleophilic and electrophilic character for synthetic utility. This unique reactivity profile has led to their increasing use in a variety of organic transformations, including hydrogenations, cycloadditions, and cross-coupling reactions. newcastle.edu.autandfonline.com The ability to introduce nitrogen-based functionality with control over stereochemistry makes enamides particularly important in the synthesis of chiral amines and heterocyclic compounds, which are prevalent motifs in pharmaceuticals and biologically active natural products. google.com

Synthetic Methodologies for N Phenylbut 2 Enamide and Analogues

Classical Approaches to N-Phenylbut-2-enamide Synthesis

Acylation Reactions (e.g., Schotten-Baumann Method)

The most traditional and direct route to this compound involves the acylation of aniline (B41778) with a but-2-enoyl derivative, typically but-2-enoyl chloride (crotonyl chloride). This reaction is a classic example of the Schotten-Baumann method, a widely used technique for synthesizing amides from amines and acyl chlorides. juniperpublishers.comwikipedia.org

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. iitk.ac.invaia.com This is followed by the elimination of a chloride ion, forming the stable amide bond. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is required. byjus.com A common setup for the Schotten-Baumann reaction employs a two-phase solvent system, such as dichloromethane (B109758) and water, where the aqueous phase contains a base like sodium hydroxide. wikipedia.org

In a specific example, this compound was synthesized by reacting a solution of aniline in tetrahydrofuran (B95107) with crotonyl chloride, following the Schotten-Baumann procedure, which resulted in a 50% yield of the target compound. juniperpublishers.comjuniperpublishers.com

Table 1: Schotten-Baumann Synthesis of this compound

| Reactants | Reagents | Solvent | Yield | Reference |

|---|

Modern and Advanced Enamide Synthesis Strategies

While classical methods are reliable, modern organic synthesis seeks more efficient, atom-economical, and environmentally friendly routes.

Direct Dehydrogenation via Electrophilic Activation of Amides

A novel, one-step approach to synthesize enamides involves the direct dehydrogenation of their corresponding saturated amides. acs.orgnih.gov This strategy circumvents the need for pre-functionalized starting materials. One such method employs the electrophilic activation of an amide. organic-chemistry.orgresearchgate.net

In this process, the saturated precursor, N-phenylbutanamide, is treated with a combination of a strong, non-nucleophilic base and an electrophilic activator. A notable example is the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgnih.govorganic-chemistry.org The triflic anhydride activates the amide, forming an iminium triflate intermediate. thieme-connect.com This activation enhances the acidity of the α-protons, allowing the strong base to deprotonate the molecule, leading to the formation of the enamide. organic-chemistry.orgthieme-connect.com This method has demonstrated broad substrate scope and good to excellent yields for various enamides. nih.govresearchgate.net For instance, optimization of this reaction for a model substrate afforded the desired enamide in up to 89% isolated yield. nih.govresearchgate.net

Table 2: Enamide Synthesis via Direct Dehydrogenation

| Amide Substrate | Reagents | Solvent | Yield | Reference |

|---|

Catalyst-Free and Solvent-Free Methodologies in Green Chemistry

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize or eliminate the use of catalysts and hazardous solvents. While specific examples for this compound are emerging, the general strategies are noteworthy.

Solvent-free synthesis, often facilitated by techniques like ball milling, represents a significant advancement. organic-chemistry.org This mechanochemical approach can lead to quantitative conversions in short reaction times without the need for catalysts or bases. organic-chemistry.org For example, the addition of amines to dialkylacetylenedicarboxylates or alkylpropiolates in a planetary ball mill has been shown to be highly efficient. organic-chemistry.org Another green approach involves catalyst- and solvent-free condensation reactions, which can be used to produce complex molecules, sometimes involving enamide intermediates like substituted 3-amino-N-phenylbut-2-enamide. tandfonline.comtandfonline.com Additionally, metal-free transamidation methods, assisted by water or acid, are being developed for the synthesis of enamides from enaminones, offering a practical route that avoids metal reagents. researchgate.netacs.org

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a diverse library of compounds with potentially unique properties.

Functionalization at the Phenyl Moiety (e.g., Halogenation)

Introducing substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties. Halogenation is a common and important functionalization reaction. While direct halogenation of this compound is one possible route, a more common and controlled approach involves the synthesis of the substituted enamide from a pre-halogenated aniline derivative.

For example, the synthesis of N-(halophenyl)but-2-enamide would follow the same classical or modern synthetic routes described above, starting with the corresponding halo-substituted aniline. The synthesis of N-(2-halophenyl)thiobenzamides, which are precursors to benzothiazoles, demonstrates the feasibility of using halogenated phenylamines in cyclization reactions. jst.go.jp Similarly, the synthesis of N-substituted phenanthridinones has been achieved using N-substituted-N-(2-halophenyl)formamides as starting materials. rsc.org These examples underscore the utility of halogenated phenyl precursors in building complex heterocyclic systems.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₀H₁₁NO |

| Aniline | C₆H₅NH₂ |

| But-2-enoyl chloride (Crotonyl chloride) | C₄H₅ClO |

| Dichloromethane | CH₂Cl₂ |

| Sodium hydroxide | NaOH |

| Tetrahydrofuran | C₄H₈O |

| Potassium Carbonate | K₂CO₃ |

| N-phenylbutanamide | C₁₀H₁₃NO |

| Lithium hexamethyldisilazide (LiHMDS) | C₆H₁₈LiNSi₂ |

| Triflic anhydride (Tf₂O) | C₂F₆O₅S₂ |

| Diethyl ether | (C₂H₅)₂O |

| N-(2-halophenyl)thiobenzamides | Varies |

| N-substituted-N-(2-halophenyl)formamides | Varies |

| Benzothiazoles | Varies |

Derivatization to N-Heteroaryl Enamino Amides

The synthesis of N-heteroaryl enamino amides represents a significant modification of the core this compound structure, introducing various heterocyclic systems onto the amide nitrogen. This derivatization is often pursued to explore the biological activities of the resulting compounds. A general approach to these molecules involves the reaction of a β-ketoamide with a corresponding heteroaromatic amine.

A typical synthetic procedure commences with the synthesis of β-ketoamide intermediates. This is achieved by dissolving an appropriate aromatic or heteroaromatic amine in a solvent like xylene, followed by the addition of 2,2,6-trimethyl-1,3-dioxin-4-one. The mixture is then refluxed for a period ranging from 4 to 24 hours. The resulting precipitate, the desired β-ketoamide, is filtered, washed, and can be further purified by recrystallization. nih.gov

To obtain the final N-heteroaryl enamino amide derivatives, the β-ketoamide is dissolved in a suitable solvent such as isopropyl alcohol. An amine, for instance, benzylamine (B48309) or a substituted variant, is added to the solution, which is then refluxed for approximately one hour. Upon cooling, the product precipitates and can be collected by filtration and washed with a cold solvent. nih.gov For example, the reaction of N-(thiazole-2-yl)-3-oxobutanamide with 4-methylbenzylamine (B130917) yields 3-((4-Methylbenzyl)amino)-N-(thiazol-2-yl)but-2-enamide. nih.gov

The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govnih.gov

| Compound Name | Molecular Formula | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|---|---|---|---|

| 3-((4-Methylbenzyl)amino)-N-phenylbut-2-enamide | C18H20N2O | 135-137 | ¹H-NMR (DMSO-d6): δ 9.39 (t, 1H), 9.18 (s, 1H), 7.54 (d, 2H), 7.18-7.22 (m, 6H), 6.89 (t, 1H), 4.60 (s, 1H), 4.37 (d, 2H), 2.29 (s, 3H), 1.89 (s, 3H). MS m/z: 281 [M+]. | nih.gov |

| 3-((4-Methylbenzyl)amino)-N-(thiazol-2-yl)but-2-enamide | C15H17N3OS | 191-193 | ¹H-NMR (DMSO-d6): δ 11.27 (s, 1H), 9.34 (t, 1H), 7.35 (d, 1H), 7.17 (brs, 4H), 7.00 (d, 1H), 4.73 (s, 1H), 4.24 (d, 2H), 2.28 (s, 3H), 1.90 (s, 3H). | nih.gov |

| E-3-(benzylamino)-N-phenyl but-2-enamide | C17H18N2O | Not specified | ¹H-NMR (DMSO-d6): δ 9.44 (t, 1H), 9.22 (s, 1H), 7.55 (d, 2H), 7.26-7.40 (m, 8H), 4.62 (s, 1H). | researchgate.net |

| E-3-(4-chlorobenzylamino)-N-phenyl but-2-enamide | C17H17ClN2O | 140-141 | IR (KBr, cm⁻¹): 3274.3, 3240.4, 1657.8, 1612.4. | nih.gov |

Preparation of Complex Analogues (e.g., incorporating tetrazole rings or other heterocyclic systems)

The structural framework of this compound can be significantly altered to incorporate complex heterocyclic systems, such as tetrazole rings. The tetrazole moiety is often considered a bioisosteric replacement for a carboxylic acid group in medicinal chemistry. nih.govarkat-usa.org

A common and well-documented method for synthesizing 1-substituted-1H-tetrazoles involves the reaction of a primary amine with an orthoester, typically triethyl orthoformate, and sodium azide (B81097) in an acidic medium like glacial acetic acid. arkat-usa.orgderpharmachemica.com The reaction mixture is generally heated for several hours, and upon completion, the product is precipitated by quenching with ice water. derpharmachemica.com This procedure has been successfully applied to convert primary amino groups in various molecules, including amino acids, into a tetrazol-1-yl fragment. arkat-usa.org For instance, 4-aminobenzamide (B1265587) can be converted to N-Acetyl-4-(1H-tetrazol-1-yl)benzamide under these conditions. derpharmachemica.com

An alternative pathway to tetrazole analogues starts from a corresponding amide. The C-terminal carboxamide can be dehydrated, for example using triethylamine (B128534) and trifluoroacetic anhydride (TFAA), to yield a cyano compound. This intermediate is then heated with sodium azide, often in a solvent mixture like isopropanol (B130326) and water, to form the tetrazole ring. nih.gov

Beyond tetrazoles, the synthesis of other complex heterocyclic systems is a broad area of organic synthesis. Methodologies for creating fused nitrogen-containing heterocycles, such as quinolones or eight-membered enamide rings, often involve cascade reactions or multi-step sequences. scholaris.ca For example, gold-catalyzed formal [3+2]-dipolar cycloadditions using pyrimidium N-heteroaryl aminides have been explored for accessing a variety of fused imidazoheterocycles. bham.ac.uk The specific adaptation of these advanced methods to the this compound scaffold would depend on the introduction of appropriate functional groups to initiate the desired cyclization cascades.

| Target Heterocycle | General Method | Key Reagents | Starting Material Type | Reference |

|---|---|---|---|---|

| 1-Substituted-1H-tetrazole | Reaction of amine with orthoformate and azide | Triethyl orthoformate, Sodium azide, Acetic acid | Primary Amine | arkat-usa.orgderpharmachemica.com |

| 5-Substituted-1H-tetrazole | Cycloaddition to a nitrile | Sodium azide | Nitrile (from amide dehydration) | nih.gov |

| Fused Imidazoheterocycles | Gold-catalysed formal [3+2]-dipolar cycloaddition | Gold catalyst | Pyrimidium N-heteroaryl aminides | bham.ac.uk |

| Quinolones | Copper-catalyzed amide coupling followed by aldol (B89426) condensation | Copper catalyst | ortho-Acetyl aryl halide and Amide/Lactam | scholaris.ca |

Mechanistic Investigations of Reactions Involving N Phenylbut 2 Enamide

Elucidation of Enamide Formation Mechanisms

The synthesis of enamides, such as N-phenylbut-2-enamide, can be achieved through various routes, with the dehydrogenation of saturated amides being a direct approach. Mechanistic studies have focused on understanding the intermediates and transition states involved in these processes.

Iminium Triflate Intermediates in Dehydrogenation Processes

A novel, one-step N-dehydrogenation of amides to enamides has been developed, which notably employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). nih.govnih.gov In this process, triflic anhydride serves as both an electrophilic activator and an oxidant. nih.govnih.gov

The proposed mechanism commences with the activation of the amide by triflic anhydride, leading to the formation of an iminium triflate intermediate. nih.gov This intermediate is key to the reaction, as it significantly increases the acidity of the proton on the α-carbon to the nitrogen atom. nih.gov Subsequently, a strong, non-nucleophilic base like LiHMDS facilitates a deprotonation/elimination sequence. nih.gov This sequence results in the extrusion of a triflinate anion and the formation of the enamide product. nih.gov Deuteration experiments have supported this mechanism by indicating that there is no direct abstraction of the N-α-hydrogen by the base, which would suggest an alternative deprotonation/triflation pathway. nih.gov

Reaction Mechanisms of this compound Transformations

This compound, once formed, can undergo a variety of chemical transformations. The mechanisms of these reactions are of significant interest for synthetic chemists.

Mechanistic Pathways of Oxidation and Reduction Reactions

The oxidation and reduction of enamides are fundamental transformations. For instance, the reduction of the carbon-carbon double bond in α,β-unsaturated amides can be achieved through methods like asymmetric copper-catalyzed 1,4-addition of diboron (B99234) reagents. This reaction has been used to synthesize enantioenriched potassium β-trifluoroboratoamides from substrates like (E)-N-phenylbut-2-enamide. nih.gov The mechanism of such conjugate additions is a cornerstone of modern organic synthesis.

Conversely, oxidation reactions can also be performed. While specific mechanistic studies on the direct oxidation of this compound are not detailed in the provided context, related systems offer insights. For example, the hypervalent iodine reagent-mediated α-hydroxylation of related N-phenylacetoacetamide derivatives proceeds, followed by an acid-promoted intramolecular cyclization. lookchem.com

Studies of Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The amide functionality can influence the regioselectivity of such reactions. While direct studies on this compound are not explicitly detailed, the principles of electrophilic substitution on N-phenyl amides are well-established. The nitrogen atom's lone pair can donate electron density to the ring, activating it towards substitution, typically at the ortho and para positions. However, the carbonyl group is electron-withdrawing, which can moderate this activation.

Alkene Migratory Insertion in Transition-Metal Catalysis (e.g., Nickel-Catalyzed Reactions)

Transition-metal catalyzed reactions are pivotal in modern organic synthesis. While the provided information does not specifically detail alkene migratory insertion with this compound, it does mention related nickel-catalyzed reactions. For instance, phthalimide (B116566) has been identified as an effective additive in nickel-catalyzed cross-coupling reactions. acs.org It is believed to function by stabilizing nickel complexes formed after oxidative addition and by breaking up off-cycle catalyst oligomers. acs.org These mechanistic insights are crucial for optimizing such catalytic cycles.

Enantioconvergent Hydrogenation Mechanisms of Enamides

Enantioconvergent hydrogenation is a powerful strategy for producing chiral compounds from racemic starting materials. The asymmetric hydrogenation of enamides is a well-studied area. For example, iridium(I) complexes with SpinPhox ligands have been used for the highly enantioselective asymmetric hydrogenation of (E)-β,β-disubstituted α,β-unsaturated Weinreb amides. lookchem.com The mechanism of these reactions typically involves the coordination of the enamide to the chiral metal catalyst, followed by the stereoselective addition of hydrogen across the double bond. The specific ligand environment around the metal center dictates the facial selectivity of the hydrogen delivery, leading to the high enantiomeric excess of the product.

Radical Reaction Mechanisms

The application of visible-light photoredox catalysis has emerged as a powerful strategy for initiating radical reactions under mild conditions, enabling the construction of complex molecular architectures. longdom.org While direct studies on the visible light-induced radical cyclization of this compound are not extensively detailed in the reviewed literature, the mechanistic principles can be thoroughly understood by examining analogous transformations of structurally related amides. These reactions typically proceed through the generation of radical intermediates via a single-electron transfer (SET) process, facilitated by a photocatalyst excited by visible light. longdom.orgrsc.org

A key example is the intramolecular radical cyclization of o-iodophenylacrylamides, which provides a pathway to synthesize indolin-2-ones. researchgate.net In these reactions, an iridium-based photocatalyst, such as [Ir(ppy)₂(dtb-bpy)]PF₆, is excited by visible light. The excited photocatalyst then engages in a SET process with the o-iodophenylacrylamide substrate to generate a radical intermediate. This is followed by a 5-exo-trig radical cyclization to form the indolin-2-one product. researchgate.net The general mechanism involves the homolytic cleavage of the carbon-iodine bond, initiated by the photocatalyst, to produce an aryl radical. This radical then attacks the internal double bond of the acrylamide (B121943) moiety, leading to the cyclized product.

In a similar vein, studies on the cyclization of β,γ-unsaturated hydrazones highlight the generation of N-centered radicals. chinesechemsoc.org These processes can be initiated by a ruthenium-based photocatalyst. chinesechemsoc.org The mechanism often involves the deprotonation of a hydrazone, followed by SET oxidation by the excited photocatalyst to form an N-centered radical. This radical subsequently undergoes cyclization. chinesechemsoc.org Another approach involves a proton-coupled electron transfer (PCET) process to generate amidyl radicals from amides, which can then participate in cyclization reactions. chinesechemsoc.org

The efficiency and outcome of these cyclizations can be influenced by various factors, including the choice of photocatalyst, solvent, and the specific substitution pattern of the amide substrate. For instance, in the cyclization of o-iodophenylacrylamides, different substituents on the nitrogen atom and the phenyl ring can affect the reaction yield.

The following table summarizes the results from a study on the visible light-induced radical cyclization of various o-iodophenylacrylamides, demonstrating the scope of this transformation.

Table 1: Visible Light-Induced Radical Cyclization of o-Iodophenylacrylamides

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(2-iodophenyl)-N-methylbut-2-enamide | 1,3-dimethylindolin-2-one | 86 |

| 2 | N-(5-chloro-2-iodophenyl)-N-methylbut-2-enamide | 5-chloro-1,3-dimethylindolin-2-one | 87 |

| 3 | N-(5-bromo-2-iodophenyl)-N-methylbut-2-enamide | 5-bromo-1,3-dimethylindolin-2-one | 87 |

| 4 | N-(4-chloro-2-iodophenyl)-N-methylbut-2-enamide | 4-chloro-1,3-dimethylindolin-2-one | 82 |

| 5 | N-(4-fluoro-2-iodophenyl)-N-methylbut-2-enamide | 4-fluoro-1,3-dimethylindolin-2-one | 89 |

| 6 | N-(2-iodophenyl)-N-phenylbut-2-enamide | 3-methyl-1-phenylindolin-2-one | 51 |

Data sourced from a study on the synthesis of indolin-2-ones via visible light-induced radical cyclization. researchgate.net

The proposed mechanism for the cyclization of o-iodophenylacrylamides generally follows a catalytic cycle. Initially, the Ir(III) photocatalyst is excited to Ir(III)\ by visible light. This excited species reduces the o-iodophenylacrylamide, leading to the formation of an aryl radical and the oxidized Ir(IV) complex. The aryl radical then undergoes a 5-exo-trig cyclization to form a new radical intermediate. This intermediate is subsequently oxidized by the Ir(IV) complex, regenerating the Ir(III) catalyst and forming a cationic species that, after deprotonation, yields the final indolin-2-one product.

While the specific compound this compound lacks the iodo-substituent that facilitates the reactions described above, these examples provide a foundational understanding of the mechanistic pathways involved in visible light-induced radical cyclizations of related unsaturated amides. The principles of photocatalyst excitation, single-electron transfer, and radical-mediated bond formation are central to these transformations. longdom.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations of N-phenylbut-2-enamide. These methods are instrumental in identifying functional groups and understanding the molecule's structural framework.

Comprehensive Assignment and Analysis of Fundamental Vibrational Modes

The vibrational spectra of this compound and its derivatives are characterized by distinct bands corresponding to specific molecular motions. In a related compound, (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide, vibrational spectral analysis was conducted using FT-Raman and FTIR spectroscopy in the ranges of 4000-100 cm⁻¹ and 4000-400 cm⁻¹ respectively. researchgate.net Theoretical calculations using density functional theory (DFT) aid in the precise assignment of these vibrational modes. researchgate.net For instance, in a study of a novel thiourea (B124793) ligand, N-phenyl-Ñ-(2-phenolyl)thiourea, and its metal complexes, IR spectroscopy was used to characterize the synthesized compounds. researchgate.net Similarly, the IR spectra of various N-substituted butenamides have been recorded to identify key functional groups. rsc.orgrsc.orgchiet.edu.eg

Key vibrational modes for this compound and similar structures include:

N-H Stretching: Typically observed in the range of 3170-3369 cm⁻¹. chiet.edu.egraco.cat

C=O Stretching: The amide carbonyl group gives a strong absorption band, often seen between 1655 and 1767 cm⁻¹. chiet.edu.egraco.cat

C=C Stretching: The alkene bond in the butenamide chain shows a characteristic stretching vibration.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3170 - 3369 | chiet.edu.egraco.cat |

| C=O Stretch (Amide I) | 1655 - 1767 | chiet.edu.egraco.cat |

| C=C Stretch | ~1642 | rsc.org |

| Aromatic C-H Stretch | ~3057 | rsc.org |

Interpretation of Potential Energy Distribution

Potential Energy Distribution (PED) analysis, derived from theoretical calculations, is essential for a definitive assignment of vibrational modes. researchgate.net It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. For (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamide, complete vibrational assignments were made based on PED, and the calculated frequencies showed excellent agreement with the experimental spectra. researchgate.net This detailed analysis allows for a deeper understanding of the coupling between different vibrational motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org

In the ¹H NMR spectrum of a related compound, (2E)-N-methyl-N-phenylbut-2-enamide, the chemical shifts (δ) and coupling constants provide structural insights. escholarship.org The ¹³C NMR spectrum is also characteristic, with signals corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the butenyl group. rsc.orgescholarship.org For example, in the ¹³C NMR spectrum of N-methoxy-N-methylbut-2-enamide, the carbonyl carbon appears at δ 167.5 ppm. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 7.49-7.47 (m, 2H) | Aromatic Protons | rsc.org |

| ¹H | ~2.24 (s, 3H) | Methyl Protons (in N-methyl analog) | escholarship.org |

| ¹³C | ~167.5 | C=O (Amide) | rsc.org |

| ¹³C | 115.4 - 141.9 | Aromatic Carbons | rsc.orgescholarship.org |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further structural confirmation. guidechem.com The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound (161.20 g/mol ). guidechem.comnih.gov

Electron ionization (EI) mass spectrometry of related amide compounds reveals characteristic fragmentation pathways. rsc.org Common fragmentation patterns involve cleavage of the amide bond and fragmentation of the butenyl chain. researchgate.netlibretexts.org For instance, in the mass spectrum of a similar compound, a significant fragment ion at m/z 159 was observed, corresponding to the loss of a specific group. rsc.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. rsc.orgrsc.org

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible radiation promotes electrons from lower energy orbitals to higher energy orbitals. hnue.edu.vninflibnet.ac.in

The UV-Vis spectrum of molecules containing a phenyl group and a conjugated system, like this compound, typically shows absorptions corresponding to π → π* and n → π* transitions. hnue.edu.vn The conjugation of the carbonyl group with the C=C double bond and the phenyl ring leads to bathochromic (red) shifts, moving the absorption bands to longer wavelengths. hnue.edu.vn The aniline (B41778) chromophore, present in this compound, also influences the electronic spectrum. hnue.edu.vn

Typical electronic transitions for such chromophores occur in the UV region, often between 200 and 400 nm. hnue.edu.vn For example, simple enones, which have a conjugated carbonyl system, show intense absorption between 220 and 250 nm corresponding to a π→π* transition. hnue.edu.vn

Application of Spectroscopic Data in Conformational Analysis

The collective data from vibrational, NMR, and electronic spectroscopy are invaluable for the conformational analysis of this compound. NMR spectroscopy, in particular, is a powerful technique for studying the spatial arrangement of atoms and the rotation around single bonds. ijsr.inauremn.org.br

For N-arylimide derivatives, ¹H NMR has been used to study the restricted rotation around the N-C(phenyl) bond, revealing the presence of different conformers (syn and anti). ijsr.in The chemical shifts and coupling constants in NMR spectra can be sensitive to the dihedral angles within the molecule, allowing for the determination of the preferred conformation in solution. auremn.org.br Theoretical calculations of the potential energy surface, combined with experimental spectroscopic data, provide a comprehensive understanding of the conformational landscape of this compound. auremn.org.brresearchgate.net

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is particularly effective for analyzing molecules like N-phenylbut-2-enamide, providing a balance between accuracy and computational cost. DFT calculations are foundational to understanding the molecule's geometry, vibrational modes, and electronic characteristics. nih.govirjweb.com

The initial step in most computational studies is geometry optimization. This process seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. asianjpr.comresearchgate.net For derivatives of this compound, DFT methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve this. nih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stable conformation is reached, where these forces are minimized. asianjpr.com

Once the geometry is optimized, various energetic properties can be calculated. The final self-consistent field (SCF) energy represents the total electronic energy of the molecule in its most stable state. asianjpr.com For instance, in a study on the related compound belinostat, the final SCF energy was found to be -126.3659168682 atomic units (au), and the heat of formation was calculated to be 581.1137 kcal/mol using the PM3 semi-empirical method. asianjpr.com The steric energy, which quantifies the strain within the molecule due to non-bonded interactions, was also calculated to be 0.64665673 a.u. for the same compound. asianjpr.com These energetic parameters are crucial for assessing the molecule's stability and conformational preferences.

Table 1: Example Energetic Properties from a Computational Study on a Related Enamide

| Property | Value | Unit |

|---|---|---|

| Final SCF Energy | -126.3659 | a.u. |

| Heat of Formation | 581.1137 | kcal/mol |

| Steric Energy | 0.6466 | a.u. |

Data derived from a study on (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide (belinostat). asianjpr.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. derpharmachemica.com These theoretical calculations are vital for assigning specific molecular motions (stretching, bending, rocking) to the experimentally observed vibrational bands. derpharmachemica.com For the calculations to be valid, none of the predicted frequencies should be imaginary, which confirms that the optimized geometry is a true energy minimum. derpharmachemica.com

A scaling factor, typically around 0.96 for DFT calculations, is often applied to the computed frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations. derpharmachemica.com This allows for a more accurate comparison with experimental data. For example, in a study of a complex molecule with phenyl rings, the aromatic C-H stretching vibrations were theoretically calculated in the 3081-3026 cm⁻¹ range and observed experimentally around 3061-3022 cm⁻¹. derpharmachemica.com Similarly, the asymmetric and symmetric stretching of methyl (CH₃) groups were calculated in the 3007-2901 cm⁻¹ range, closely matching the experimental bands. derpharmachemica.com

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | ~3540 | ~3398 | ~3400 |

| Aromatic C-H Stretch | ~3180 | ~3053 | ~3055 |

| C=O Stretch | ~1755 | ~1685 | ~1684 |

| C=C Stretch | ~1700 | ~1632 | ~1630 |

| C-N Stretch | ~1250 | ~1200 | ~1202 |

Frequencies are hypothetical examples based on typical values for amides and descriptive data from related studies. derpharmachemica.com

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comaimspress.com

For analogs of this compound, the HOMO-LUMO gap has been analyzed to compare the reactivity of different inhibitors. nih.gov From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity. These include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net A high electrophilicity index indicates a strong tendency for the molecule to act as an electrophile. irjweb.com

Table 3: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. aimspress.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. researchgate.netresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.netresearchgate.net |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. irjweb.com |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.deuba.ar This method is exceptionally useful for analyzing delocalization effects and intramolecular interactions, such as hydrogen bonds and hyperconjugation. nih.govresearchgate.net

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy (E(2)). wisc.edu A higher E(2) value indicates a stronger interaction. wisc.edu In studies of this compound analogs, NBO analysis has been used to evaluate the nature of intramolecular hydrogen bonds and charge transfer within the molecule. nih.govresearchgate.net For example, the interaction between a lone pair on an oxygen atom (donor) and an adjacent antibonding orbital (acceptor) can be quantified to understand electron delocalization in the amide group.

Table 4: Hypothetical NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(N-Ccarbonyl) | ~25.5 |

| LP(1) O | π*(Ccarbonyl-Calpha) | ~18.2 |

| π(C=C) | π*(C=O) | ~20.1 |

| LP(1) N | σ*(Ccarbonyl-Calpha) | ~5.8 |

Values are illustrative, based on typical stabilization energies for hyperconjugative interactions in conjugated systems.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the descriptors derived from FMOs, computational chemistry allows for the calculation of various other properties that predict a molecule's behavior, particularly its interaction with external fields.

The first-order hyperpolarizability (β or β₀ for the static value) is a tensor quantity that describes a molecule's nonlinear optical (NLO) response to an applied electric field. usp.br Molecules with large β values are of interest for applications in optoelectronics and materials science. researcher.liferesearchgate.net DFT calculations are a reliable method for predicting the components of the hyperpolarizability tensor. researchgate.net

The total first-order hyperpolarizability is often compared to that of a reference molecule, such as urea (B33335), to gauge its NLO potential. researchgate.net For example, a calculated β value that is several times greater than that of urea suggests the compound is a promising NLO material. researchgate.net The calculation provides individual tensor components (βxxx, βxxy, etc.), which are then used to calculate the total static dipole moment (μ) and the total first-order hyperpolarizability (β_total). researchgate.net Studies on various organic molecules show that charge transfer characteristics, often analyzed with HOMO-LUMO and NBO methods, are strongly correlated with high hyperpolarizability values. researcher.life

Table 5: Example First-Order Hyperpolarizability Calculation Output

| Property | Value (a.u.) |

|---|---|

| βxxx | 250.4 |

| βxxy | -35.7 |

| βxyy | 40.1 |

| βyyy | -80.9 |

| βxxz | 15.3 |

| βxyz | -5.6 |

| βyyz | 10.2 |

| βxzz | 2.5 |

| βyzz | -8.1 |

| βzzz | 20.7 |

| β_total | ~350.0 x 10⁻³⁰ esu |

Values are hypothetical, illustrating a typical output for a molecule with potential NLO properties.

Computational Approaches to Mechanistic Elucidation

DFT is also a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical reaction.

By calculating the energies of reactants, products, intermediates, and transition states, DFT can be used to determine the most likely pathway for a reaction. rsc.org This is particularly useful for understanding reactions involving α,β-unsaturated amides, such as the Michael addition, which is a key reaction for this class of compounds. nih.gov

A typical DFT study of a reaction mechanism, for example, the Michael addition of a thiol to an acrylamide (B121943), involves:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This structure is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. oup.com

Energy Profile Construction: The relative energies of all species are plotted to create a reaction energy profile. The height of the energy barrier from the reactants to the transition state gives the activation energy, which is the primary determinant of the reaction rate. rsc.orgrsc.org

Studies on the reaction of acrylamide with thiols like cysteine have used DFT to compare different potential mechanisms, such as ionic versus radical pathways, and to identify the rate-determining step. researchgate.netnih.gov For instance, in the thiol-Michael addition, computational analysis can elucidate whether the initial nucleophilic attack or a subsequent proton transfer step is rate-limiting. rsc.orgbiorxiv.org Such studies provide fundamental insights into the reactivity and potential biological interactions of α,β-unsaturated amides. nih.gov

Chemical Reactivity and Transformations

Reactivity Profile of the But-2-enamide Moiety

The but-2-enamide moiety is an α,β-unsaturated carbonyl system, which dictates its primary modes of reactivity. The electron-withdrawing nature of the amide group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. Furthermore, the double bond itself can undergo a variety of addition and cycloaddition reactions.

The carbon-carbon double bond in N-phenylbut-2-enamide is amenable to various addition reactions, including hydrogenation and dicarbofunctionalisation.

Hydrogenations: The double bond can be readily reduced to the corresponding saturated N-phenylbutanamide through catalytic hydrogenation. This transformation is typically achieved using transition metal catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond. By employing chiral catalysts, it is possible to achieve asymmetric hydrogenation, leading to the formation of enantioenriched products. For instance, nickel-catalyzed asymmetric hydrogenation of aromatic γ- and δ-ketoacids has been shown to produce chiral lactones with high enantioselectivity, and similar principles can be applied to α,β-unsaturated amides ynu.edu.cnnih.gov. The diastereoselective hydrogenation of related systems, such as Schiff bases of N-pyruvoyl-(S)-proline esters, has also been studied, demonstrating that chiral auxiliaries can effectively control the stereochemical outcome of the reduction scirp.orgnih.gov.

Dicarbofunctionalisation: This class of reactions involves the addition of two carbon-based functional groups across the double bond. While specific examples for this compound are not extensively documented, the general reactivity of α,β-unsaturated systems suggests its potential to undergo such transformations. These reactions can be mediated by various transition metal catalysts and allow for the rapid construction of complex carbon skeletons.

The double bond of the but-2-enamide moiety can participate as a 2π-electron component in various cycloaddition reactions, leading to the formation of cyclic structures.

[3+2] Cycloadditions: this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to form five-membered heterocyclic rings nih.govnih.govresearchgate.netthieme-connect.demdpi.com. These reactions are highly valuable for the synthesis of substituted pyrrolidines, which are important structural motifs in many biologically active compounds. The stereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions nih.gov.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt carbonyl complexes, to form a cyclopentenone wikipedia.orgjk-sci.comnih.govorganic-chemistry.orgscripps.edu. As an alkene, this compound has the potential to participate in this reaction, providing access to highly functionalized cyclopentenone derivatives wikipedia.orgjk-sci.comorganic-chemistry.org.

Annulations for Quinolone Synthesis: Annulation reactions involving this compound derivatives are a key strategy for the synthesis of quinolone ring systems, which are prevalent in many pharmaceutical agents nih.govrsc.orgresearchgate.netnih.gov. For instance, derivatives of N-phenylcinnamamide, a structurally related compound, can undergo palladium-catalyzed intramolecular cyclization to form 2-quinolones nih.govresearchgate.netmdpi.com. This transformation highlights the potential of this compound as a precursor for the construction of fused heterocyclic systems.

While this compound itself is an acyclic molecule, it can be a precursor to cyclic compounds, such as β-lactams (azetidin-2-ones), through appropriate synthetic manipulations. These strained four-membered rings can then undergo ring-opening reactions to yield various functionalized acyclic amides. For example, acid-mediated ring-opening of N-phenyl-azetidin-2-ones can occur via cleavage of the C-N bond, driven by the relief of ring strain rsc.orgnih.govbeilstein-journals.orgresearchgate.net. This reactivity provides a pathway to synthetically useful α-amino acid derivatives and other linear structures. The stability and propensity for ring-opening of azetidines are influenced by the substituents on the ring and the reaction conditions nih.gov.

Reactivity of the Phenyl Substituent

The phenyl group attached to the amide nitrogen is also a site of chemical reactivity, primarily through electrophilic aromatic substitution.

The amide group (-NHCO-) is an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. However, the carbonyl group within the amide functionality is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to aniline (B41778).

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the directing effect of the amide group, the nitration of this compound is expected to yield a mixture of ortho- and para-nitro derivatives. The direct nitration of aniline can be complex, but protecting the amino group as an anilide, as in this compound, allows for more controlled nitration, favoring the para-isomer due to steric hindrance at the ortho positions nih.govyoutube.com.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) onto the phenyl ring can be accomplished using reagents like bromine in acetic acid or N-bromosuccinimide. Similar to nitration, halogenation is expected to occur at the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings wikipedia.orgscripps.edunih.govnih.govorganic-chemistry.orgyoutube.comresearchgate.netyoutube.com. While amides are generally not used as substrates for Friedel-Crafts acylation due to the deactivating nature of the acyl group and potential complexation with the Lewis acid catalyst, reactions can be driven under forcing conditions or with highly activated aromatic rings nih.govnih.govresearchgate.net. The acylation of the phenyl ring of this compound would be challenging but could potentially be achieved to introduce a new acyl group at the para position.

This compound as a Versatile Synthetic Intermediate

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of organic molecules. Its ability to undergo transformations at the double bond, the amide functionality, and the phenyl ring provides multiple handles for molecular elaboration. It serves as a precursor for the synthesis of saturated amides, functionalized cyclopentenones, and various nitrogen-containing heterocycles, including pyrrolidines and quinolones nih.govrsc.orgresearchgate.netnih.gov. Furthermore, its derivatives have been explored in the context of synthesizing biologically active compounds, such as alkaloids and other natural products researchgate.netnih.gov. The strategic manipulation of its functional groups allows for the construction of complex molecular architectures, underscoring its utility in modern organic synthesis.

Building Block in Heterocyclic Compound Synthesis

The utility of this compound and its precursors in constructing cyclic systems is well-documented, particularly in multicomponent reactions where complex structures are assembled in a single synthetic operation.

This compound derivatives are key components in the synthesis of substituted 1,10-phenanthroline frameworks. In a notable green chemistry approach, a multicomponent reaction involving 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate can be performed under solvent-free conditions. In this reaction, acetoacetanilide condenses with ammonia (from ammonium acetate) to form a crucial intermediate, 3-amino-N-phenylbut-2-enamide. This enamine then participates in a cascade of reactions, including a Michael addition and subsequent cyclization and dehydration steps, to afford the final 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide derivatives ekb.eg. The reaction proceeds efficiently, with the eutectic mixture of reactants providing close proximity for the transformation.

A plausible mechanism suggests the initial formation of a Knoevenagel product from 8-hydroxyquinoline and the aldehyde, which then reacts with the in situ-generated 3-amino-N-phenylbut-2-enamide intermediate to build the phenanthroline core ekb.eg.

Table 1: Examples of 1,10-Phenanthroline Derivatives Synthesized This interactive table summarizes specific derivatives prepared using the acetoacetanilide-derived intermediate.

| Aldehyde Reactant | Resulting Product | Yield (%) |

| 2-Nitrobenzaldehyde | 1,4-dihydro-2-methyl-4-(2-nitrophenyl)-N-phenyl-1,10-phenanthroline-3-carboxamide | 91 |

| 2-Chlorobenzaldehyde | 4-(2-chlorophenyl)-1,4-dihydro-2-methyl-N-phenyl-1,10-phenanthroline-3-carboxamide | 94 |

| Benzaldehyde | 1,4-dihydro-2-methyl-N,4-diphenyl-1,10-phenanthroline-3-carboxamide | 92 |

| 4-Methylbenzaldehyde | 1,4-dihydro-2-methyl-4-(p-tolyl)-N-phenyl-1,10-phenanthroline-3-carboxamide | 95 |

The structural motif of this compound is also integral to the synthesis of pyridine rings via reactions analogous to the classic Hantzsch dihydropyridine synthesis. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia ekb.egiosrjournals.org. Acetoacetanilide can effectively replace the β-ketoester component.

In these syntheses, the reaction between an acetoacetanilide derivative, an aromatic aldehyde, and a cyanomethylene reagent (like malononitrile) in the presence of ammonium acetate leads to the formation of highly substituted 1,4-dihydropyridine derivatives. These dihydropyridines are direct and stable precursors that can be readily oxidized in a subsequent step to yield the corresponding aromatic pyridine compounds. This method provides a straightforward route to polysubstituted pyridines bearing a phenylcarboxamide group.

Table 2: Synthesis of 1,4-Dihydropyridine Precursors from Acetoacetanilide This interactive table outlines the components used in a Hantzsch-type reaction to produce pyridine precursors.

| Acetoacetanilide Derivative | Aldehyde Derivative | Cyanomethylene Reagent | Resulting 1,4-Dihydropyridine Product |

| Acetoacetanilide | Benzaldehyde | Malononitrile | 2-Amino-6-methyl-5-(phenylcarbamoyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrile |

| Acetoacetanilide | 4-Chlorobenzaldehyde | Malononitrile | 2-Amino-4-(4-chlorophenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carbonitrile |

| 4-Methylacetoacetanilide | Benzaldehyde | Malononitrile | 2-Amino-6-methyl-5-(p-tolylcarbamoyl)-4-phenyl-1,4-dihydropyridine-3-carbonitrile |

| 4-Methoxyacetoacetanilide | 4-Nitrobenzaldehyde | Malononitrile | 2-Amino-6-methyl-5-((4-methoxyphenyl)carbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile |

Precursor for the Synthesis of Ligands

The reactive dicarbonyl functionality of acetoacetanilide, the precursor to this compound, makes it an excellent starting point for synthesizing multidentate ligands for coordination chemistry. Through Schiff base condensation reactions, complex molecules capable of binding to metal ions can be readily prepared.

Tridentate ligands, which bind to a metal center through three donor atoms, can be synthesized by the condensation of acetoacetanilide with molecules containing two primary amine groups (diamines) or one amine group and another donor functionality. The reaction typically occurs between the active carbonyl group of the acetoacetanilide and the amine groups to form imine (-C=N-) linkages.

For example, the condensation of acetoacetanilide with a diamine that also contains a third donor atom can yield a tridentate ligand. A synthetic strategy could involve reacting acetoacetanilide with a compound like 2-(2-aminoethyl)pyridine. The reaction would form a Schiff base, resulting in a ligand with an N,N,O donor set, comprising the pyridine nitrogen, the newly formed imine nitrogen, and the enolic oxygen from the deprotonated acetoacetanilide backbone. Such ligands are valuable in the field of coordination chemistry for creating stable metal complexes. Research has demonstrated the synthesis of tetradentate ligands from the condensation of o-phenylenediamine with acetoacetanilide, highlighting the utility of this precursor in forming polydentate systems ekb.eg.

Table 3: Conceptual Synthesis of a Tridentate Ligand This interactive table illustrates a potential synthetic route from acetoacetanilide to a tridentate Schiff base ligand.

| Reactant 1 | Reactant 2 | Proposed Ligand Structure | Donor Atom Set |

| Acetoacetanilide | 2-(2-Aminoethyl)pyridine | N-(1-(pyridin-2-yl)ethylidene)-3-oxo-N-phenylbutanamide Schiff base | N, N, O |

| Acetoacetanilide | 2-Aminoethanethiol | N-(2-mercaptoethyl)-3-oxo-N-phenylbutanamide Schiff base | N, S, O |

| Acetoacetanilide | 2-Aminophenol | N-(2-hydroxyphenyl)-3-oxo-N-phenylbutanamide Schiff base | N, O, O |

Applications in Advanced Chemical Synthesis and Materials Science

Applications in Complex Organic Synthesis

The enamide functional group is a powerful tool in organic synthesis, prized for its dual reactivity. It can act as a nucleophile at the α-carbon or, upon protonation or Lewis acid activation, generate an electrophilic acyliminium ion. This versatility is harnessed in the construction of complex nitrogen-containing molecules.

Enamides, such as N-phenylbut-2-enamide, are crucial intermediates in cyclization reactions that form the core of many total synthesis strategies for natural products, particularly alkaloids. beilstein-journals.orgnih.gov These reactions exploit the enamide's ability to form carbon-carbon and carbon-heteroatom bonds, leading to the efficient construction of intricate N-heterocyclic scaffolds. nih.gov The iminium species generated from the enamide can engage in various cyclization modes, providing access to diverse molecular architectures. beilstein-journals.orgnih.gov

Several powerful cyclization strategies rely on enamide precursors. These methods are pivotal in synthesizing alkaloids known for their significant biological activities, such as potent acetylcholinesterase (AChE) inhibitory activities or use in cancer therapy. beilstein-journals.org

Table 1: Key Enamide-Based Cyclization Strategies in Total Synthesis

| Cyclization Strategy | Description | Example Application (General Enamides) |

|---|---|---|

| Aza-Prins Cyclization | Protonation of the enamide generates an iminium ion, which is then trapped by a nucleophile like an alkene or alkyne to form a ring system. | Total synthesis of (−)-dihydrolycopodine and (−)-lycopodine. nih.gov |

| Enamide–Alkyne Cycloisomerization | A transition-metal-catalyzed reaction that constructs complex polycyclic systems by forming multiple C-C bonds in a single step. | Synthesis of fawcettimine-type Lycopodium alkaloids. beilstein-journals.org |

| [3+2] Annulation | The enamide acts as a three-atom component, reacting with a two-atom partner to form a five-membered ring. | Divergent total synthesis of Cephalotaxus alkaloids, such as cephalotaxine. beilstein-journals.orgnih.gov |

The structure of this compound allows for a high degree of control over reaction outcomes, making it a valuable substrate in regioselective and stereoselective transformations.

Regioselectivity , the control over which position on a molecule reacts, is influenced by the electronic properties of the enamide. The nitrogen atom's lone pair donates electron density to the double bond, making the α-carbon nucleophilic and susceptible to attack by electrophiles. Conversely, the β-carbon is less reactive in this regard. This inherent polarity guides the regiochemical outcome of reactions like alkylations and additions.

Stereoselectivity , the control over the three-dimensional arrangement of atoms, is a critical challenge in synthesis. The planar nature of the amide bond and the steric bulk of the phenyl group in this compound can influence the direction from which a reagent approaches the double bond. In reactions like hydrogenations or epoxidations, this can lead to the preferential formation of one stereoisomer over another. Furthermore, the use of chiral catalysts in reactions involving enamide substrates can achieve high levels of enantioselectivity, producing specific enantiomers that are crucial for biologically active molecules. mdpi.com The carbometallation of related N-alkynylamides, a method to produce enamides, highlights the importance of achieving specific stereochemistry in these structures. researchgate.net

Potential Applications in Materials Science

The conjugated system of this compound, which includes the phenyl ring, amide group, and the carbon-carbon double bond, makes it an interesting candidate for the development of advanced functional materials.

This compound can be considered a monomer for polymerization, potentially leading to novel organic polymers with tailored properties. The introduction of amide groups into polymer backbones is a known strategy for developing n-type organic semiconductors. mdpi.com By polymerizing this compound, likely through its vinyl group, a polymer with repeating amide functionalities could be created. Such materials could possess unique electronic and optical properties suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The phenyl group and the conjugated enamide unit would facilitate π-π stacking and charge transport, which are essential characteristics for semiconducting materials. mdpi.com

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. ekb.eg Key characteristics for these materials include a high nitrogen content, a favorable oxygen balance, and high density. mdpi.com While this compound (C₁₀H₁₁NO) itself is not a powerful energetic material, its chemical structure offers potential as a precursor or scaffold in this field.

Its primary value would lie in its use as a starting material for the synthesis of more complex, high-energy molecules. For instance, the phenyl ring can be nitrated to introduce multiple nitro groups (—NO₂), which are powerful explosophores. The amide linkage provides structural stability. The goal in energetic materials research is to develop compounds with high performance and low sensitivity to accidental detonation. navy.mil this compound could serve as a backbone to build larger molecules that balance these properties.

Table 2: Analysis of this compound for Energetic Material Potential

| Property | Analysis for this compound (C₁₀H₁₁NO) | Implication |

|---|---|---|

| Nitrogen Content | 8.69% by mass | Relatively low for a primary energetic material, but provides a site for further functionalization. |

| Oxygen Balance (for CO₂) | -248.1% | Highly negative, indicating a significant deficiency of oxygen for complete combustion to CO₂ and H₂O. It would require an external oxidizer. |

The amide group in this compound contains both oxygen and nitrogen atoms with lone pairs of electrons, making it a potential ligand for coordinating with metal ions. It can act as a monodentate ligand (binding through either the oxygen or nitrogen) or a bidentate ligand (binding through both).

The formation of coordination complexes between this compound and various transition metals could lead to functional materials with interesting magnetic, catalytic, or optical properties. mdpi.com For example, incorporating metal centers into a polymer derived from this enamide could create metallopolymers with applications in catalysis or as sensors. Furthermore, the field of coordination energetic materials explores complexes where both the ligand and the counter-ion contribute to the energetic properties. mdpi.com By complexing a nitrated derivative of this compound with metal ions that have oxidizing counter-ions (e.g., perchlorate, nitrate), it may be possible to design novel energetic materials with tailored sensitivity and performance. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-phenylbut-2-enamide often relies on the coupling of aniline (B41778) with crotonic acid or its derivatives, such as 2-crotonoyl chloride. While effective, these methods can involve harsh reagents and generate significant waste. The future of this compound synthesis lies in the development of greener and more sustainable alternatives.

One promising trend is the direct dehydrogenation of the corresponding saturated amide. This atom-economical approach avoids the need for pre-functionalized starting materials. chemistryviews.org Research in this area is exploring the use of environmentally benign oxidants and catalytic systems to achieve this transformation efficiently. rsc.orgnih.gov Furthermore, solvent-free reaction conditions are being investigated to minimize the environmental impact of the synthesis. researchgate.net Enzymatic methods, utilizing lipases, for instance, are also emerging as a green alternative for amide bond formation, offering high selectivity and mild reaction conditions. nih.gov The application of these sustainable methods to the specific synthesis of this compound is a key area for future investigation.

Table 1: Comparison of Synthetic Precursors for this compound

| Precursor | Chemical Formula | CAS Number |

| Crotonic acid | C4H6O2 | 107-93-7 |

| 2-Crotonoyl chloride | C4H5ClO | 625-35-4 |

| Isocrotonic acid | C4H6O2 | 503-64-0 |

This data is compiled from chemical supplier information. rsc.org

Exploration of New Catalytic Systems for Enamide Transformations

The reactivity of the enamide functional group in this compound makes it a versatile substrate for a wide range of chemical transformations. The development of novel catalytic systems is crucial for unlocking new reaction pathways and enhancing the efficiency and selectivity of existing ones.

Transition-metal catalysis is a major focus, with catalysts based on nickel, palladium, copper, rhodium, and iridium showing significant promise for the functionalization of enamides. rsc.orgthieme-connect.com These catalysts can facilitate a variety of reactions, including cross-coupling, hydrofunctionalization, and difunctionalization, allowing for the introduction of new chemical moieties to the this compound scaffold. thieme-connect.com For instance, dual-catalyst systems, such as a combination of palladium and copper, are being explored for novel cross-coupling reactions to form C-N bonds. tnstate.edu Asymmetric catalysis is another important frontier, aiming to produce chiral derivatives of this compound with high enantioselectivity. nih.gov The development of catalysts that can operate under milder conditions and with lower catalyst loadings is a key trend in this field.

Integration of Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the potential to predict the reactivity of molecules like this compound and to guide the design of new derivatives with desired properties.

In silico studies, including molecular docking, are being used to understand how derivatives of this compound interact with biological targets. nih.govnih.gov For example, computational models have been employed to investigate the selectivity of this compound-containing molecules as inhibitors of c-Jun N-terminal protein kinase (JNK), providing insights for the design of more potent and selective drug candidates. nih.gov Beyond biological applications, computational models are being developed to predict the fundamental reactivity of the amide bond itself. nih.gov These models can help researchers understand factors that influence the C-N rotational barrier and the propensity for N-protonation, which in turn can be used to design novel reactions and catalysts for enamide transformations. nih.gov The use of reverse docking and molecular dynamics simulations can further aid in identifying potential protein targets and understanding the stability of ligand-protein complexes. mdpi.com

Expanding the Scope of Applications in Specialized Chemical Fields

While this compound and its derivatives have shown promise in medicinal chemistry, particularly as scaffolds for kinase inhibitors, nih.gov future research is aimed at expanding their applications into other specialized chemical fields. The unique electronic and structural properties of enamides suggest their potential utility in materials science and agrochemistry.

In materials science, the enamide functional group could be incorporated into polymers to create materials with novel properties. The ability of the amide bond to participate in hydrogen bonding could influence the self-assembly and bulk properties of these materials. In the field of agrochemicals, the biological activity of enamide-containing compounds could be harnessed for the development of new pesticides or herbicides. The exploration of this compound as a chemical probe to study biological processes is another emerging area of interest. As a versatile building block, this compound holds significant potential for the synthesis of complex molecules and the development of new technologies across various scientific disciplines. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-phenylbut-2-enamide, and how are reaction conditions (e.g., solvent, temperature) validated?

- Methodological Answer : Synthesis typically involves condensation reactions between phenylamine and but-2-enoic acid derivatives. Key steps include:

- Condition Optimization : Adjusting pH (6–8) to favor amide bond formation and using aprotic solvents (e.g., DMF or THF) to minimize side reactions .

- Progress Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction completion. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on characteristic peaks (e.g., enamide proton at δ 6.5–7.5 ppm and carbonyl at ~170 ppm) .

Q. How is the purity of this compound assessed, and what analytical techniques are critical for quality control?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Retention times are calibrated against certified standards .

- Spectroscopy : Infrared (IR) spectroscopy verifies functional groups (amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 174.1 for C₁₀H₁₁NO) .

Q. What are the primary challenges in reproducing literature-reported syntheses of this compound?

- Methodological Answer : Reproducibility issues often arise from:

- Ambiguous Protocols : Missing details on reaction time, catalyst loading (e.g., palladium on carbon for reductions), or purification steps (e.g., recrystallization solvent ratios) .

- Data Transparency : Raw spectral data (e.g., NMR integrals) may be omitted. Cross-referencing with public databases (PubChem, ChemSpider) and FAIR-compliant repositories (Chemotion, RADAR4Chem) mitigates this .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved using meta-analytical approaches?

- Methodological Answer :

- Heterogeneity Analysis : Calculate I² statistics to quantify variability across studies. For example, if I² > 50%, significant heterogeneity exists, necessitating subgroup analysis (e.g., differentiating in vitro vs. in vivo models) .

- Bias Assessment : Use funnel plots to detect publication bias. Asymmetry may indicate underreporting of negative results, requiring supplementary searches in preprint repositories (e.g., arXiv, bioRxiv) .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Quantum Mechanical Modeling : Density functional theory (DFT) at the B3LYP/6-31G* level predicts transition states for electrophilic additions or cycloadditions. Solvent effects are modeled using the polarizable continuum model (PCM) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes or co-solvents (e.g., DMSO) to assess steric/electronic effects on reaction pathways .

Q. How should researchers design experiments to address contradictions in reported spectroscopic data for this compound analogs?

- Methodological Answer :

- Cross-Validation : Replicate studies using identical instrumentation (e.g., 500 MHz NMR) and calibration standards. Discrepancies in chemical shifts >0.1 ppm suggest experimental artifacts (e.g., solvent impurities) .

- Collaborative Reproducibility : Share raw datasets via platforms like nmrXiv to enable independent verification .

Methodological Resources

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing spectral data and reaction protocols .

- Literature Review : Prioritize PubMed and Web of Science for systematic reviews due to their Boolean search capabilities and precision (>80% recall for chemical queries) .

- Statistical Tools : Employ RevMan or R’s

metaforpackage for heterogeneity analysis and forest plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.